![molecular formula C5H12N4 B573305 1,3,7,8-Tetraazaspiro[4.4]nonane CAS No. 176948-47-3](/img/structure/B573305.png)
1,3,7,8-Tetraazaspiro[4.4]nonane
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Overview
Description
1,3,7,8-Tetraazaspiro[4.4]nonane is a chemical compound with the molecular formula C5H12N4 . It is often used in research and experimental studies .
Synthesis Analysis
The synthesis of 1,3,7,8-Tetraazaspiro[4.4]nonane involves a [3+2]-cycloaddition reaction with nitrile imines, which are generated in situ from hydrazonyl chlorides . This reaction takes place at both the C=C and C=S double bonds of the thiohydantoin moiety to afford spiroadducts thioxo-tetraazaspiro[4.4]nonenones and thia-tetraazaspiro[4.4]nonenones in moderate to good yields .Molecular Structure Analysis
The molecular structure of 1,3,7,8-Tetraazaspiro[4.4]nonane is characterized by its spirocyclic structure . The stereochemistry of these spiroheterocycles has been confirmed by X-ray diffraction studies .Chemical Reactions Analysis
The chemical reactions involving 1,3,7,8-Tetraazaspiro[4.4]nonane primarily involve [3+2]-cycloaddition reactions with nitrile imines . These reactions occur at both the C=C and C=S double bonds of the thiohydantoin moiety .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,3,7,8-Tetraazaspiro[4.4]nonane include a molecular weight of 128.18 . More detailed properties such as melting point, boiling point, and density are not provided in the sources.properties
IUPAC Name |
1,3,7,8-tetrazaspiro[4.4]nonane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N4/c1-5(7-4-6-1)2-8-9-3-5/h6-9H,1-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWXBYUZLIZRWSQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CNNC2)NCN1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90667045 |
Source
|
Record name | 1,3,7,8-Tetraazaspiro[4.4]nonane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90667045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,7,8-Tetraazaspiro[4.4]nonane | |
CAS RN |
176948-47-3 |
Source
|
Record name | 1,3,7,8-Tetraazaspiro[4.4]nonane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90667045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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